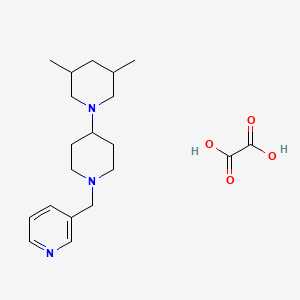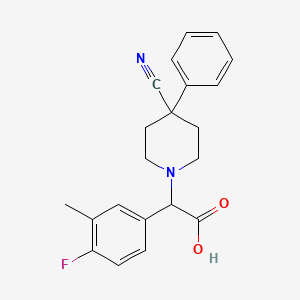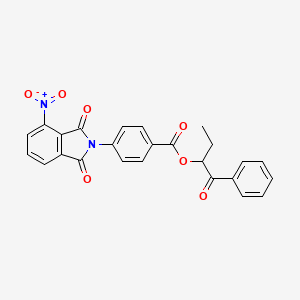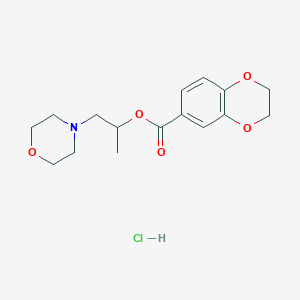![molecular formula C14H22N6O3 B3968625 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3968625.png)
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine
Descripción general
Descripción
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine, also known as MMV390048, is a novel compound that has been extensively studied for its potential as an antimalarial drug. This compound belongs to the class of 2,4-diaminopyrimidines and has shown promising results in pre-clinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine is not fully understood. However, it is believed to target the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for the synthesis of DNA in the parasite. This compound binds to the active site of the enzyme and inhibits its activity, leading to the death of the parasite. The compound has also been shown to have a synergistic effect when used in combination with other antimalarial drugs, such as piperaquine and artemisinin.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. The compound is metabolized by the liver and excreted in the urine. In pre-clinical studies, this compound has shown no significant adverse effects on vital organs, such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine is its potent activity against multidrug-resistant strains of P. falciparum. This makes it a promising candidate for the treatment of malaria, which is a major global health problem. In addition, the compound has low toxicity and good pharmacokinetic properties, which are essential for the development of a safe and effective antimalarial drug.
However, there are some limitations associated with the use of this compound in lab experiments. One of the main limitations is the cost of synthesis, which can be a barrier for large-scale production. In addition, the compound has shown some variability in its activity against different strains of the parasite, which may limit its effectiveness in certain regions.
Direcciones Futuras
Despite the limitations, 4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine has shown great potential as an antimalarial drug. There are several future directions that can be pursued to further explore the potential of this compound. One direction is to optimize the synthesis method to reduce the cost of production. Another direction is to investigate the mechanism of action in more detail, which may lead to the development of more potent analogs. In addition, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, the compound can be tested against other parasitic diseases, such as leishmaniasis and trypanosomiasis, which are also major global health problems.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results as an antimalarial drug. The compound has potent activity against multidrug-resistant strains of P. falciparum and has low toxicity and good pharmacokinetic properties. Despite the limitations, there are several future directions that can be pursued to further explore the potential of this compound. This compound represents a promising candidate for the development of a safe and effective antimalarial drug.
Aplicaciones Científicas De Investigación
4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine has been extensively studied for its potential as an antimalarial drug. It has shown potent activity against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the majority of malaria cases in humans. In addition, this compound has shown activity against other Plasmodium species, including P. vivax and P. knowlesi. The compound has also been tested against multidrug-resistant strains of P. falciparum and has shown promising results.
Propiedades
IUPAC Name |
4-[4-methyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-11-12(20(21)22)13(18-5-3-17(2)4-6-18)16-14(15-11)19-7-9-23-10-8-19/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHZNOQWJSSCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N3CCN(CC3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-(4,5-dimethyl-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3968558.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-butyl-N-methylacetamide](/img/structure/B3968567.png)
![1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968569.png)




![(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine](/img/structure/B3968600.png)
![2-[1-(3-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3968608.png)


![1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate](/img/structure/B3968632.png)